5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one features a complex heterocyclic architecture. Key structural elements include:
- A benzoxazine ring (3-hydroxy-2H-1,4-benzoxazin-7-yl), contributing a hydroxyl group and ether oxygen for hydrogen bonding and solubility.
- A thiazole ring substituted at position 4 with a 4-methoxyphenyl group, enhancing electronic and steric properties.
- A pyrrol-3-one core with an amino group, enabling tautomerism and diverse intermolecular interactions.
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C22H18N4O4S/c1-29-14-5-2-12(3-6-14)16-11-31-22(25-16)20-17(27)9-26(21(20)23)13-4-7-15-18(8-13)30-10-19(28)24-15/h2-8,11,23,27H,9-10H2,1H3,(H,24,28) |
InChI Key |
KPCZWIHZFVKDFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)NC(=O)CO5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-hydroxy-2H-1,4-benzoxazin and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group (-NH₂) at position 5 participates in nucleophilic and condensation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives under basic conditions (e.g., pyridine/DMF) .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, often catalyzed by acetic acid .
Table 1: Amino Group Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | 5-Acetamido derivative |
| Schiff Base Formation | Benzaldehyde, CH₃COOH | 5-(Benzylideneamino) analog |
Thiazole Ring Reactivity
The 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety undergoes electrophilic substitutions and coordination:
-
Electrophilic Aromatic Substitution (EAS) : Bromination at C5 of the thiazole ring using Br₂/FeBr₃ .
-
Metal Coordination : Binds transition metals (e.g., Cu²⁺) via nitrogen and sulfur atoms, forming complexes with potential catalytic activity .
Key Findings :
-
Electron-donating groups (e.g., 4-methoxyphenyl) enhance EAS reactivity at the thiazole’s C5 position .
-
Thiazole-metal complexes exhibit stability in aqueous media, enabling applications in coordination chemistry .
Benzoxazine Core Reactivity
The 3-hydroxy-2H-1,4-benzoxazin-7-yl unit demonstrates acid- and base-mediated transformations:
-
Ring-Opening Hydrolysis : Under acidic conditions (HCl/H₂O), the oxazine ring opens to form a phenolic amine derivative .
-
O-Methylation : Reacts with methyl iodide (CH₃I) in the presence of K₂CO₃ to yield a methoxy-substituted product .
Table 2: Benzoxazine Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Phenolic amine derivative |
| O-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 3-Methoxy-benzoxazine analog |
Pyrrolone Carbonyl Reactivity
The 1,2-dihydro-3H-pyrrol-3-one carbonyl group engages in condensation and redox reactions:
-
Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) to produce hydrazones, often in ethanol under reflux .
-
Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol, altering the compound’s planarity .
Critical Observations :
-
Hydrazones derived from this moiety show enhanced bioactivity in anticonvulsant assays .
-
Reduction destabilizes the conjugated π-system, impacting electronic properties .
Cross-Functional Reactivity
Interactions between distinct moieties enable multi-step transformations:
-
Tandem Acylation-EAS : Sequential acylation of the amino group followed by thiazole bromination yields polyfunctionalized derivatives .
-
Acid-Catalyzed Rearrangements : Protonation of the benzoxazine oxygen triggers ring contraction/expansion cascades .
Synthetic Utility :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups may form hydrogen bonds with biological molecules, while the benzoxazin and thiazol rings can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared to two closely related analogs (Table 1), focusing on substituent effects, hydrogen-bonding capacity, and molecular properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural features (e.g., benzoxazine oxygen, pyrrolone carbonyl, and methoxy group).
Substituent Effects on Molecular Properties
Thiazole Substituents
- Analog 1 (4-phenyl) : A simple phenyl group lacks polar substituents, likely reducing solubility and electronic modulation .
- Analog 2 (4-fluorophenyl) : The electron-withdrawing fluorine atom may enhance metabolic stability and target-binding affinity through electrostatic interactions .
Aromatic Groups
- The benzoxazine ring in the target compound and Analog 1 provides a hydroxyl group for hydrogen bonding, unlike Analog 2’s 4-methoxyphenyl group. This could improve interactions with biological targets (e.g., enzymes or receptors).
Hydrogen-Bonding Capacity
- Analog 1 : Fewer acceptors (5) due to the absence of methoxy oxygen, possibly reducing solubility.
Molecular Weight and Pharmacokinetics
- The target compound’s higher molecular weight (~400 g/mol vs. 381.4 g/mol for Analog 2) may influence absorption and distribution. Benzoxazine’s oxygen atoms could improve aqueous solubility compared to Analog 2’s fluorophenyl group.
Computational and Experimental Insights
Structural Analysis Tools
- SHELX Suite : Widely used for crystallographic refinement . If crystal structures of these compounds are determined, SHELXL could resolve conformational details critical for structure-activity relationships.
- For example, the electron-rich thiazole and methoxyphenyl groups in the target compound may favor π-π interactions with aromatic residues in proteins.
Biological Activity
The compound known as 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 1676087-25-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and enzyme inhibition activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 404.4 g/mol. The structure features a benzoxazine core, thiazole ring, and a pyrrolidine moiety which are significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzoxazine and thiazole compounds exhibit notable antibacterial properties. For instance:
- In vitro testing has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the compound may share similar properties with its analogs .
- The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported to be below 125 µg/mL for certain derivatives, suggesting effective antibacterial potential .
Antifungal Activity
The compound also shows promise in antifungal applications:
- Compounds with similar structural features have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values as low as 16 µg/mL .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition:
- Research indicates that it may act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases .
- Additionally, it has shown strong inhibitory effects against urease, an enzyme linked to various pathological conditions .
Case Studies
- Antibacterial Screening : A study conducted on various synthesized compounds revealed that those with similar structural motifs to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiazole ring was essential for enhancing antibacterial efficacy .
- Antifungal Testing : Another investigation highlighted the antifungal properties of related compounds against Candida species. The study measured the MIC values and found compelling evidence that these compounds could serve as effective antifungal agents in clinical settings .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one, and how can reaction conditions be systematically optimized?
- Methodology : Use reflux conditions with acetic acid as a solvent (common in heterocyclic synthesis) and monitor reaction progress via TLC or HPLC. For purification, employ column chromatography (SiO₂) and recrystallization from DMF–EtOH mixtures to isolate high-purity products . Statistical design of experiments (DoE) can optimize parameters like temperature, solvent ratio, and catalyst loading to maximize yield .
Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?
- Methodology :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 160–180 ppm) to verify substituent positions and hydrogen bonding .
- HRMS : Confirm molecular weight ([M+H]+) with <2 ppm error to rule out isotopic interference.
- FTIR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
Q. What experimental design strategies are recommended for studying reaction kinetics or byproduct formation during synthesis?
- Methodology : Use fractional factorial designs to screen variables (e.g., reaction time, stoichiometry) and response surface methodology (RSM) to model nonlinear relationships. For example, track thiazole ring formation rates under varying temperatures (60–120°C) and catalyst types .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved during structural elucidation?
- Methodology :
- Dynamic NMR : Probe conformational flexibility in the benzoxazin-7-yl moiety, which may cause signal splitting.
- X-ray crystallography : Resolve ambiguities by determining crystal packing and bond angles .
- DFT calculations : Compare experimental NMR shifts with computed values for alternative tautomers or rotamers .
Q. What computational approaches are effective for predicting reaction pathways or intermediate stability in the synthesis of this compound?
- Methodology :
- Quantum chemical calculations (e.g., DFT) : Map energy profiles for key steps, such as cyclization of the pyrrol-3-one ring or thiazole coupling. Use software like Gaussian or ORCA .
- Transition state analysis : Identify rate-limiting steps (e.g., nucleophilic attack on the thiazole ring) using intrinsic reaction coordinate (IRC) methods .
Q. How can process intensification techniques improve scalability while minimizing impurities?
- Methodology :
- Membrane separation : Purify intermediates using nanofiltration to remove unreacted 4-methoxyphenylthiazole precursors .
- Flow chemistry : Enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation) to suppress side reactions .
Q. What strategies are recommended for evaluating the compound’s bioactivity (e.g., enzyme inhibition) using in silico or in vitro models?
- Methodology :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- SAR studies : Modify substituents (e.g., methoxy → hydroxy groups) to assess impact on binding affinity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
